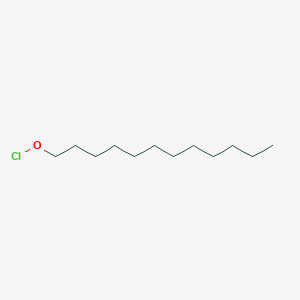
Dodecyl Hypochlorite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl Hypochlorite is an organic compound that belongs to the class of hypochlorites. It is characterized by the presence of a dodecyl group (a twelve-carbon alkyl chain) attached to a hypochlorite functional group. This compound is known for its strong oxidizing properties and is used in various applications, including disinfection and bleaching.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl Hypochlorite can be synthesized through the reaction of dodecanol with sodium hypochlorite. The reaction typically occurs under mild conditions, with the dodecanol being dissolved in an aqueous solution of sodium hypochlorite. The reaction is exothermic and should be carried out at a controlled temperature to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, this compound is produced by continuously feeding dodecanol and sodium hypochlorite into a reactor. The reaction mixture is then stirred and maintained at a specific temperature to ensure complete conversion. The product is subsequently extracted and purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Dodecyl Hypochlorite undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Substitution: It can participate in substitution reactions where the hypochlorite group is replaced by other functional groups.
Decomposition: Under certain conditions, this compound can decompose to form dodecanol and chlorine gas.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates such as alcohols and aldehydes. The reaction is typically carried out at room temperature.
Substitution: Reagents such as amines or thiols can be used. The reaction conditions vary depending on the desired product.
Decomposition: This reaction can occur spontaneously at elevated temperatures or in the presence of catalysts.
Major Products Formed
Oxidation: The major products include dodecanoic acid and other oxidized derivatives.
Substitution: The products depend on the substituent used, such as dodecylamine or dodecylthiol.
Decomposition: The primary products are dodecanol and chlorine gas.
Scientific Research Applications
Dodecyl Hypochlorite has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: It is employed in the disinfection of laboratory equipment and surfaces.
Industry: It is used in the bleaching of textiles and paper products.
Mechanism of Action
The mechanism of action of Dodecyl Hypochlorite involves the transfer of oxygen atoms to substrates, leading to their oxidation. The hypochlorite group is highly reactive and can disrupt cellular components, making it effective as a disinfectant. The molecular targets include proteins, lipids, and nucleic acids, which are oxidized and rendered non-functional.
Comparison with Similar Compounds
Similar Compounds
Sodium Hypochlorite:
Calcium Hypochlorite: Used in water treatment and as a disinfectant.
Potassium Hypochlorite: Similar applications to sodium hypochlorite but less commonly used.
Uniqueness
Dodecyl Hypochlorite is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to other hypochlorites. This makes it more suitable for certain applications, such as in organic synthesis and specialized disinfection processes.
Properties
CAS No. |
78132-57-7 |
|---|---|
Molecular Formula |
C12H25ClO |
Molecular Weight |
220.78 g/mol |
IUPAC Name |
dodecyl hypochlorite |
InChI |
InChI=1S/C12H25ClO/c1-2-3-4-5-6-7-8-9-10-11-12-14-13/h2-12H2,1H3 |
InChI Key |
RAFSRBIRIVLENZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















